2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide
Description
Chemical Structure: The compound, also referred to by its CAS number 1824479-45-9, has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It features a chiral (2S)-epoxide (oxirane) ring attached to a pivalamide (2,2-dimethylpropanamide) group via a methylene bridge. The stereochemistry at the epoxide’s C2 position and the amide’s planar geometry are critical to its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[(2S)-oxiran-2-yl]methyl]propanamide |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
BRFWAVIZIBIALS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an epoxide precursor under specific conditions. One common method involves the use of a base-catalyzed epoxidation reaction, where the starting material is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in the presence of a base like sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides and alcohols.
Scientific Research Applications
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Pyridine-Based Amides
- Example Compounds :
Key Differences : The pyridine analogs lack the reactive epoxide, making them more chemically stable. Their planar pyridine rings facilitate π-π stacking, absent in the target compound.
Nitro-Substituted Phenyl Amide
| Property | Target Compound | Nitro Analogs |
|---|---|---|
| Electron Effects | Epoxide (neutral) | Strong electron-withdrawing nitro group |
| Stability | Epoxide prone to hydrolysis | Nitro group enhances thermal stability |
| Applications | Unreported | Potential as intermediates in agrochemicals |
Key Differences : The nitro group’s electron-withdrawing nature increases acidity of the amide N–H, altering solubility and reactivity compared to the epoxide-containing compound.
Hydroxyethyl and Trifluoromethyl Derivatives
- Example Compounds: N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (C₇H₁₅NO₂, MW 157.20) 2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (C₁₂H₁₄F₃NO, MW 245.24)
| Property | Target Compound | Hydroxyethyl | Trifluoromethyl |
|---|---|---|---|
| Polarity | Moderate (epoxide) | High (OH group) | Low (CF₃ hydrophobicity) |
| Hydrogen Bonding | Epoxide O may participate | Strong O–H⋯O bonds | Limited due to CF₃ |
| Metabolic Stability | Epoxide may undergo hydrolysis | High (stable alcohol) | High (CF₃ resists oxidation) |
Key Differences : The hydroxyethyl derivative’s hydroxyl group enhances water solubility, while the trifluoromethyl group increases lipophilicity. The target compound’s epoxide introduces unique reactivity absent in both.
Biological Activity
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can pave the way for applications in medicinal chemistry and therapeutic development. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.23 g/mol
- IUPAC Name : this compound
The presence of the oxirane ring suggests potential reactivity that could be exploited in biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain oxirane derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives with an oxirane moiety exhibited IC50 values as low as 20 µg/ml against hepatocellular carcinoma cells, indicating potent cytotoxic effects .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. The compound's structural features may contribute to its anti-inflammatory activity. In vitro assays have shown that compounds similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study indicated inhibition rates of 77.39% for COX1 and 88.35% for COX2 when tested against extracts containing similar compounds .
Antioxidant Properties
Antioxidants are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been observed in various assays, suggesting a protective role against oxidative damage. The antioxidant capacity was measured using DPPH and ABTS assays, with results indicating significant scavenging activity comparable to established antioxidants.
Case Study 1: Cytotoxicity Assay
A cytotoxicity assay was performed using SH-SY5Y neuroblastoma cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Study 2: Inhibition of Inflammatory Markers
In another study focusing on inflammation, the compound was tested for its ability to inhibit TNF-α production in LPS-stimulated macrophages. The results are summarized as follows:
| Treatment Group | TNF-α Production (pg/mL) |
|---|---|
| Control | 500 |
| Compound (10 µM) | 200 |
| Compound (20 µM) | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
